molecular formula C10H10ClN3O2 B1431373 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride CAS No. 1375474-46-6

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride

Cat. No. B1431373
M. Wt: 239.66 g/mol
InChI Key: UEOBCVMGCWHPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole-containing compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Structural Analysis and Activity Predictions

  • Secondary Interactions and Structure-Activity Relationship : The compound, related to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been studied for its structural motifs and interactions like C-H...π and π...π. These interactions play a significant role in its bioactivity predictions, particularly as an Endothelin B receptor antagonist (Dinesh, 2013).

Synthesis and Derivative Development

  • Synthesis of Triazolylindole Derivatives for Antifungal Activity : Novel compounds, including those structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, have been synthesized and evaluated for antifungal activity. These derivatives demonstrate the versatility of the base compound in creating effective antifungal agents (Singh & Vedi, 2014).

Metal Complex Formation

  • Metal Complexes with Schiff Base Ligands : The compound, similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been used to form metal complexes, indicating potential applications in coordination chemistry and materials science (Kalshetty et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Derivatives of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid have been researched for their effectiveness as corrosion inhibitors. These studies are crucial for applications in industrial chemistry and materials protection (Yadav et al., 2013).

Pharmaceutical Applications

  • Synthesis for Anti-inflammatory and Analgesic Activities : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting potential pharmaceutical applications (Hunashal et al., 2014).

Coordination Polymers

  • In Situ Formation in Coordination Polymers : Research has been conducted on the in situ formation of coordination polymers using compounds structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid. This opens pathways in materials science and nanotechnology (Deng et al., 2018).

properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15;/h2-5H,1H3,(H,14,15)(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOBCVMGCWHPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Saint-Dizier, TP Matthews, AM Gregson… - Journal of Medicinal …, 2023 - ACS Publications
The existence of multiple centrosomes in some cancer cells can lead to cell death through the formation of multipolar mitotic spindles and consequent aberrant cell division. Many …
Number of citations: 6 pubs.acs.org

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